4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
Description
This compound features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3 and a methyl group at position 1. A methylene ether bridge connects the heterocyclic system to a 4-fluorophenyl ring. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anticoagulant, based on analogs reported in the literature .
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2OS/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASDRSTCBOXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=CC=C(C=C3)F)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether typically involves multiple steps:
-
Formation of the Thieno[2,3-c]pyrazole Core:
- The thieno[2,3-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a hydrazine derivative.
- Reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Mechanism of Action
The mechanism by which 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights:
Structural Variations: The target compound’s methyl ether linkage differentiates it from ester-linked analogs (e.g., E25), which may exhibit lower hydrolytic stability .
Biological Implications :
- The trifluoromethyl group is a conserved feature across analogs, enhancing membrane permeability and resistance to oxidative metabolism .
- 4-Fluorophenyl substituents are common in pharmaceuticals (e.g., aprepitant derivatives) for their hydrophobic and electronic effects .
Synthetic Accessibility :
- Ether formation (target compound) likely follows nucleophilic substitution protocols similar to those in , using sodium ethoxide and α-halogenated ketones .
- Triazole-containing analogs () require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), which may complicate scalability .
ADMET Considerations: The target compound’s ether linkage may confer better metabolic stability compared to esters (E25) but lower solubility than morpholino derivatives () . Fluorine atoms generally reduce CYP450-mediated metabolism, extending half-life .
Biological Activity
The compound 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether , with CAS number 478031-78-6, belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C14H10F4N2OS
- Molecular Weight : 330.3 g/mol
- CAS Number : 478031-78-6
Structural Characteristics
The compound features a thieno[2,3-c]pyrazole core, which is significant for its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence binding affinity to biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways. This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells .
Anti-inflammatory Effects
The compound is also noted for its potential anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are pivotal in inflammatory responses .
Antimicrobial Properties
Studies have demonstrated that pyrazole compounds possess antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens, showing promising results in inhibiting growth and viability .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The introduction of fluorine atoms enhances the compound's interaction with biological targets.
- Thieno[2,3-c]pyrazole Core : This heterocyclic structure is crucial for its pharmacological effects.
Case Studies
Several studies highlight the effectiveness of similar pyrazole derivatives:
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. Compounds with modifications at the thieno[2,3-c]pyrazole core exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Evaluation : In a model of lipopolysaccharide (LPS)-induced inflammation, specific pyrazole derivatives significantly reduced levels of TNF-α and IL-6, indicating strong anti-inflammatory properties .
Data Summary Table
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | IC50 < 10 µM | Inhibition of BRAF(V600E) and EGFR pathways |
| Anti-inflammatory | Significant reduction in cytokines | Inhibition of NOS and COX enzymes |
| Antimicrobial | Effective against various pathogens | Disruption of microbial cell membranes |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of thieno[2,3-c]pyrazoles exhibit promising anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the thieno[2,3-c]pyrazole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. The thieno[2,3-c]pyrazole scaffold is known for its potential to modulate inflammatory pathways. In vitro studies have indicated that compounds containing this structure can reduce pro-inflammatory cytokine production, suggesting a role in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Material Science Applications
Organic Electronics
The unique electronic properties of thieno[2,3-c]pyrazoles make them suitable for applications in organic electronics. Research indicates that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of fluorinated groups enhances their electron affinity and stability, which are critical for device performance .
Sensors
The compound's electronic characteristics also lend themselves to sensor technology. Studies have explored its use in developing sensors for detecting various analytes, including gases and biomolecules. The ability to tune the electronic properties through structural modifications allows for the design of highly sensitive sensing materials .
Synthesis and Characterization
The synthesis of 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction have been employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Key Findings
Case Studies
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of various thieno[2,3-c]pyrazole derivatives, including this compound. Results indicated a significant reduction in cell viability across several cancer lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Sensor Development
In another investigation focused on sensor technology, researchers synthesized a series of thieno[2,3-c]pyrazole derivatives for gas sensing applications. The 4-fluorophenyl derivative showed superior sensitivity to volatile organic compounds (VOCs), demonstrating its potential utility in environmental monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
